N-(9H-fluoren-2-yl)methanesulfonamide
Description
N-(9H-Fluoren-2-yl)methanesulfonamide is a sulfonamide derivative featuring a methanesulfonamide (-SO₂NH₂) group attached to the 2-position of the 9H-fluorene scaffold. This compound combines the rigid, planar aromaticity of the fluorene system with the polar sulfonamide functionality, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.
Properties
CAS No. |
6957-69-3 |
|---|---|
Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)methanesulfonamide |
InChI |
InChI=1S/C14H13NO2S/c1-18(16,17)15-12-6-7-14-11(9-12)8-10-4-2-3-5-13(10)14/h2-7,9,15H,8H2,1H3 |
InChI Key |
MHRNEQHIPPPOKJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Other CAS No. |
6957-69-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between N-(9H-fluoren-2-yl)methanesulfonamide and related sulfonamide/fluorenyl derivatives:
Physical and Spectroscopic Properties
- NMR Data: Fluorenyl sulfonamides (e.g., compound 2p in ) exhibit characteristic ¹H NMR shifts at δ 7.2–7.8 ppm (fluorenyl aromatic protons) and δ 3.0–5.0 ppm (sulfonamide NH and adjacent CH₂ groups) . The trifluoromethyl group in perfluidone () shows a distinct ¹⁹F NMR signal at δ -75 ppm, absent in the non-fluorinated target compound .
- Solubility: this compound is less polar than Fmoc-protected amino acids (e.g., 2p, 2q) due to the absence of carboxylic acid groups, likely resulting in lower aqueous solubility . Perfluidone’s trifluoromethyl and phenylsulfonyl groups enhance lipophilicity, favoring agrochemical formulations .
Stability and Reactivity
Chemical Stability :
Thermal Stability :
- Fluorenyl sulfonamides generally decompose above 200°C, consistent with thermal gravimetric data for similar compounds .
Q & A
Q. What are the primary applications of N-(9H-fluoren-2-yl)methanesulfonamide in peptide synthesis?
This compound is widely used as a protective group and coupling agent in solid-phase peptide synthesis (SPPS). Its fluorenylmethoxycarbonyl (Fmoc) derivatives are critical for temporary amine protection, enabling selective deprotection under mild basic conditions (e.g., piperidine). The methanesulfonamide moiety enhances stability during acidic cleavage from resin, making it suitable for synthesizing complex peptides .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR provide structural confirmation (e.g., chemical shifts for fluorenyl protons at δ 7.3–7.8 ppm and sulfonamide groups at δ 2.8–3.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight and purity .
- HPLC : Reverse-phase HPLC monitors reaction progress and purity, especially for peptide intermediates .
Q. How does the fluorenyl group influence the compound’s reactivity in organic synthesis?
The 9H-fluorenyl group provides steric bulk and UV-active properties, facilitating real-time monitoring during synthesis. Its planar aromatic structure stabilizes intermediates, while the methanesulfonamide group enhances solubility in polar aprotic solvents (e.g., DMF), critical for SPPS .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental spectral data for this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., PM6 or B3LYP functionals) predict optimized geometries, molecular orbitals, and UV/Vis spectra. For example, discrepancies in experimental vs. theoretical λmax values can arise from solvent effects or conformational flexibility, which DFT models in implicit solvents (e.g., water) can address .
Q. What strategies optimize the synthesis of this compound under challenging reaction conditions?
- Solvent Selection : Use anhydrous DCM or THF to avoid hydrolysis of the sulfonamide group.
- Catalysts : Employ HOBt/DIC or PyBOP for efficient coupling in peptide elongation .
- Temperature Control : Maintain 0–4°C during sulfonylation to minimize side reactions .
- Automation : Automated synthesizers improve yield and reproducibility for large-scale production .
Q. How do steric and electronic effects of substituents impact the compound’s role in asymmetric synthesis?
- Steric Effects : Bulky substituents on the fluorenyl ring (e.g., 2-methylphenyl) hinder racemization but reduce coupling efficiency.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the sulfonamide enhance electrophilicity, accelerating nucleophilic attacks in peptide bond formation .
Methodological and Safety Considerations
Q. What precautions are essential when handling this compound in the laboratory?
- Toxicity : While acute toxicity data are limited, treat it as a potential irritant. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at 0–6°C under inert gas (Ar/N2) to prevent degradation .
- Waste Disposal : Neutralize with dilute base before disposal to deactivate reactive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
